(3-Amino-[1,1'-biphenyl]-2-yl)methanol
Description
(3-Amino-[1,1'-biphenyl]-2-yl)methanol is a biphenyl-derived compound featuring an amino (-NH₂) group at the 3-position and a hydroxymethyl (-CH₂OH) group at the 2-position of the biphenyl scaffold. The amino and hydroxymethyl groups confer distinct electronic and steric characteristics, influencing solubility, reactivity, and biological interactions. Biphenyl systems are frequently synthesized via Suzuki-Miyaura cross-coupling (), suggesting a plausible route for constructing its core structure .
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
(2-amino-6-phenylphenyl)methanol |
InChI |
InChI=1S/C13H13NO/c14-13-8-4-7-11(12(13)9-15)10-5-2-1-3-6-10/h1-8,15H,9,14H2 |
InChI Key |
GUEIGTPQBLDMFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)N)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-[1,1’-biphenyl]-2-yl)methanol typically involves the nucleophilic aromatic substitution of a suitable biphenyl precursorFor example, the reduction of 3-nitro-[1,1’-biphenyl]-2-yl)methanol using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere can yield the desired amino compound .
Industrial Production Methods
Industrial production of (3-Amino-[1,1’-biphenyl]-2-yl)methanol may involve large-scale reduction processes and the use of continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-[1,1’-biphenyl]-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of (3-Amino-[1,1’-biphenyl]-2-yl)ketone.
Reduction: Formation of (3-Amino-[1,1’-biphenyl]-2-yl)amine.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
(3-Amino-[1,1’-biphenyl]-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of (3-Amino-[1,1’-biphenyl]-2-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Analogs and Substituents
- Electronic Effects: The amino group in the target compound is electron-donating, contrasting with electron-withdrawing groups like -Cl (9e) or -F (1c). This difference impacts redox behavior and binding affinity in biological systems .
- Steric Considerations : Bulky substituents (e.g., tert-butyl in 9f) hinder rotational freedom, whereas smaller groups (e.g., -CH₃ in 1c) enhance conformational flexibility .
Spectroscopic and Physical Properties
Table 3: NMR Data and Physical Properties
- NMR Trends : The hydroxymethyl protons in 9e and 9f resonate at δ ~4.28 (OCH₂) and δ ~5.11 (OH), which may align with the target compound’s NMR profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
